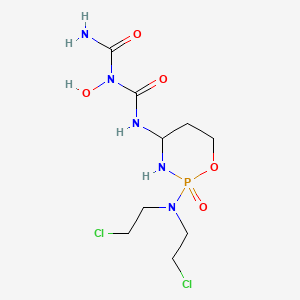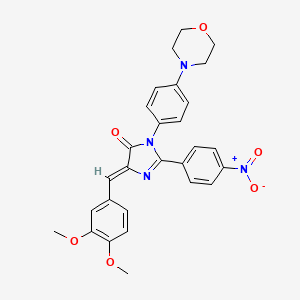
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is a complex organophosphorus compound. It is known for its multiple phosphonic acid groups, which contribute to its high affinity for metal ions and its ability to act as a chelating agent. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The process can be summarized as follows:
Initial Reaction: Ethylenediamine reacts with formaldehyde to form a Schiff base.
Phosphonomethylation: The Schiff base undergoes phosphonomethylation with phosphorous acid to introduce the phosphonic acid groups.
The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction environment.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the product.
化学反応の分析
Types of Reactions
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is useful in water treatment and industrial cleaning.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic conditions are used to induce hydrolysis.
Redox Reactions: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Breakdown products include phosphonic acids and amines.
Redox Reactions: Various oxidation or reduction products, depending on the specific reaction conditions.
科学的研究の応用
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry and as a stabilizer in various chemical processes.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions, such as metalloproteases.
Medicine: Explored for its potential in treating diseases related to metal ion imbalances, such as osteoporosis.
Industry: Utilized in water treatment, detergents, and scale inhibitors due to its ability to bind metal ions.
作用機序
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid primarily involves its ability to chelate metal ions. By binding to metal ions, it can:
Inhibit Enzymes: Prevent enzymes that require metal ions from functioning properly.
Prevent Scale Formation: Inhibit the formation of scale in industrial systems by binding to metal ions that would otherwise form insoluble salts.
Stabilize Solutions: Maintain the stability of solutions by preventing metal ion-induced precipitation.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer phosphonic acid groups.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid is unique due to its multiple phosphonic acid groups, which provide a higher affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion binding.
特性
CAS番号 |
22811-55-8 |
|---|---|
分子式 |
C15H44N5O21P7 |
分子量 |
847.3 g/mol |
IUPAC名 |
[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41) |
InChIキー |
YIAZZEXSBOBNAA-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






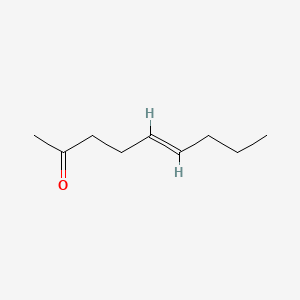
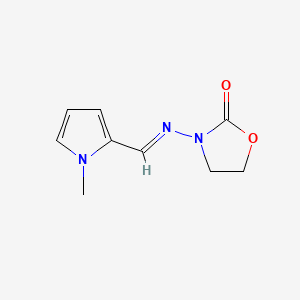
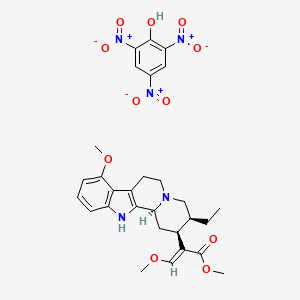
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
